(S)-4-Methylhex-5-enal (CAS 93904-58-6) is a highly versatile, enantiopure aliphatic aldehyde featuring a C4 chiral methyl center and a terminal C5-C6 alkene. In industrial and advanced academic procurement, it is primarily sourced as a chiral building block for the asymmetric total synthesis of complex natural products, spiroketals, and polyketides. Its dual functionality—an electrophilic aldehyde and a nucleophilic/metathesis-active terminal olefin—enables orthogonal functionalization. Procuring this specific enantiomer provides a pre-installed stereocenter that dictates downstream stereochemistry in aldol additions and macrocyclizations, making it a critical raw material for stereocontrolled pharmaceutical intermediate synthesis [1].
Substituting (S)-4-methylhex-5-enal with its racemic counterpart (CAS 68235-57-4) fundamentally disrupts asymmetric synthesis workflows, forcing buyers to implement late-stage chiral resolution that mathematically caps the theoretical yield of the desired diastereomer at 50% and significantly increases process mass intensity. Furthermore, attempting to substitute it with more common chiral alkenyl aldehydes, such as (S)-citronellal, fails due to structural differences at the alkene terminus. Citronellal possesses a sterically hindered trisubstituted olefin that is highly resistant to standard Ru-catalyzed cross-metathesis and is prone to unwanted intramolecular ene cyclization (forming isopulegol) under thermal or Lewis acidic conditions. In contrast, the terminal alkene of (S)-4-methylhex-5-enal ensures high reactivity and thermal stability, making it non-interchangeable for advanced synthetic routes [1].
When synthesizing complex chiral targets, starting with enantiopure (S)-4-methylhex-5-enal directly transfers the >98% ee to the product, enabling linear synthetic sequences with high atom economy. In contrast, utilizing racemic 4-methylhex-5-enal necessitates downstream chiral resolution (e.g., via chiral preparative HPLC or diastereomeric salt formation). This resolution step inherently limits the maximum theoretical yield of the desired enantiomer to 50%, with practical recoveries often falling below 40% due to separation inefficiencies [1].
| Evidence Dimension | Maximum theoretical yield of desired stereoisomer |
| Target Compound Data | 100% theoretical retention of stereocenter (using >98% ee starting material) |
| Comparator Or Baseline | Racemic 4-methylhex-5-enal (max 50% theoretical yield post-resolution) |
| Quantified Difference | >50% absolute increase in theoretical yield limit |
| Conditions | Multi-step asymmetric synthesis requiring a specific C4 configuration |
Procuring the enantiopure synthon eliminates the severe mass penalty and high cost associated with late-stage chiral resolution.
The terminal monosubstituted alkene of (S)-4-methylhex-5-enal is highly reactive in cross-metathesis reactions. Under standard conditions using Grubbs 2nd generation catalysts, terminal aliphatic alkenes typically achieve >85% conversion to the cross-coupled product. Conversely, (S)-citronellal features a bulky trisubstituted alkene that is notoriously sluggish in cross-metathesis, often yielding <30% conversion even with elevated catalyst loadings and forcing conditions [1].
| Evidence Dimension | Cross-metathesis conversion efficiency |
| Target Compound Data | >85% typical conversion (terminal alkene) |
| Comparator Or Baseline | (S)-Citronellal (<30% typical conversion, trisubstituted alkene) |
| Quantified Difference | >55% higher conversion in standard metathesis |
| Conditions | Ru-catalyzed cross-metathesis (e.g., Grubbs II), standard molarity and temperature |
Buyers designing macrocycles or chain-extended intermediates must select the terminal alkene to ensure viable metathesis yields.
(S)-4-Methylhex-5-enal maintains structural integrity under elevated temperatures and Lewis acidic conditions because its terminal alkene and chain length do not geometrically favor a 6-membered transition state for an intramolecular ene reaction. In stark contrast, (S)-citronellal rapidly undergoes a classic intramolecular ene reaction under similar conditions to form isopulegol, leading to near-complete consumption of the acyclic aldehyde starting material. This makes the target compound a highly stable alternative for high-temperature transformations like thermal Claisen rearrangements [1].
| Evidence Dimension | Susceptibility to thermal intramolecular ene cyclization |
| Target Compound Data | Highly resistant (stable acyclic form) |
| Comparator Or Baseline | (S)-Citronellal (Rapid conversion to isopulegol) |
| Quantified Difference | Complete suppression of the ene-cyclization degradation pathway |
| Conditions | Elevated temperatures (>100°C) or Lewis acid catalysis |
Prevents catastrophic loss of starting material when the synthesis route requires high temperatures or Lewis acid activation.
Due to its pre-installed C4 methyl stereocenter and resistance to yield-halving resolution steps, (S)-4-methylhex-5-enal is the preferred starting material for constructing the aliphatic backbones of complex macrolides and spiroketal-containing natural products. The high enantiomeric purity ensures predictable diastereoselectivity in subsequent aldol or Grignard additions [1].
Leveraging the high reactivity of its terminal alkene compared to hindered alternatives like citronellal, this compound is ideal for workflows requiring cross-metathesis or ring-closing metathesis (RCM). It allows chemists to efficiently couple the chiral fragment to complex molecular cores using standard Grubbs catalysts without the need for extreme forcing conditions [2].
Because it does not undergo the parasitic intramolecular ene cyclization that plagues 6-heptenal derivatives, (S)-4-methylhex-5-enal can be safely deployed in high-temperature or Lewis-acid-mediated cascade reactions, such as thermal Claisen rearrangements or demanding condensation reactions, ensuring the integrity of the carbon skeleton is maintained [3].